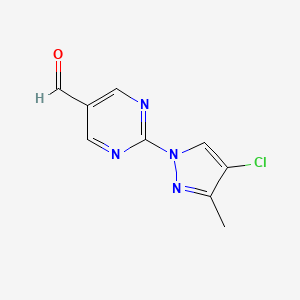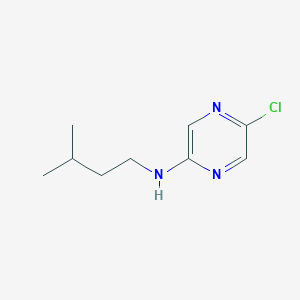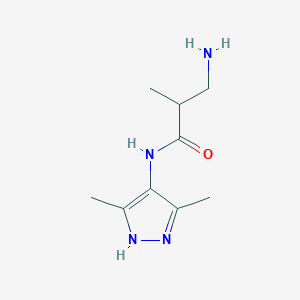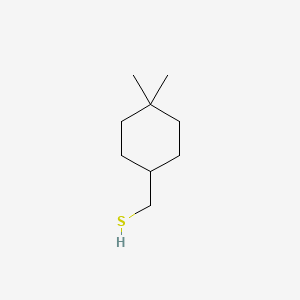![molecular formula C9H18FNO2 B13289243 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol](/img/structure/B13289243.png)
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a fluoropropanol group at position 4. It is a chiral molecule with specific stereochemistry, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with a fluorinated propanol derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with the fluorinated propanol.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the fluoropropanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include a range of alcohols, ketones, and substituted morpholine derivatives.
Scientific Research Applications
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antiviral compound.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for cellular function and homeostasis.
Comparison with Similar Compounds
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol can be compared with other similar compounds such as:
2,6-Dimethylmorpholine: A simpler morpholine derivative without the fluoropropanol group, used as a building block in organic synthesis.
3-Fluoropropanol: A fluorinated alcohol that lacks the morpholine ring, used in various chemical reactions.
4-(5-{[(2R,6S)-2,6-Dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride: A more complex derivative with additional functional groups, used in advanced chemical research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the morpholine and fluoropropanol moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3/t7-,8+,9? |
InChI Key |
YRFVLSBUHXQVJA-JVHMLUBASA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(CF)O |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13289178.png)



![2-{2-[(3-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13289212.png)


![1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13289227.png)
![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13289229.png)

![4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13289246.png)

